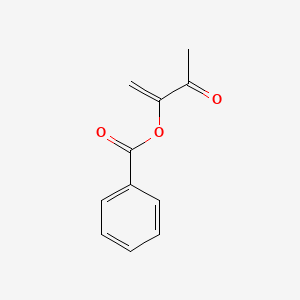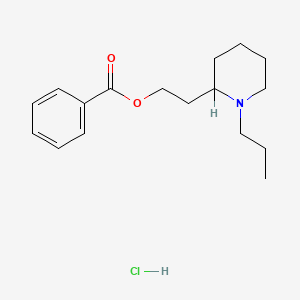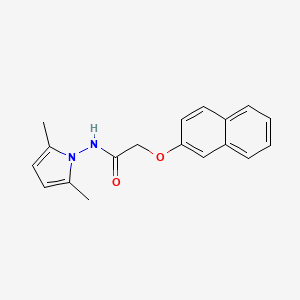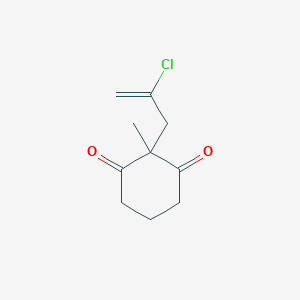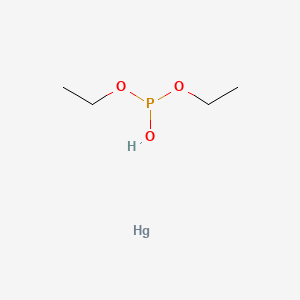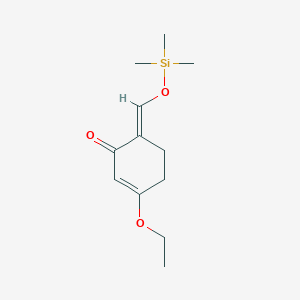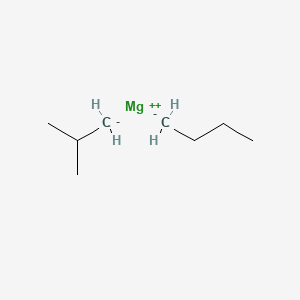![molecular formula C21H27NO B14454181 1-[2-(Diphenylmethoxy)ethyl]azepane CAS No. 71783-84-1](/img/structure/B14454181.png)
1-[2-(Diphenylmethoxy)ethyl]azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Diphenylmethoxy)ethyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a diphenylmethoxy group attached to an ethyl chain, which is further connected to an azepane ring. The structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-[2-(Diphenylmethoxy)ethyl]azepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Diphenylmethanol: Benzhydrol (diphenylmethanol) is prepared by the reduction of benzophenone using a reducing agent such as sodium borohydride.
Etherification: Diphenylmethanol is then reacted with an appropriate alkyl halide (e.g., ethyl bromide) in the presence of a base to form diphenylmethoxyethane.
Azepane Formation: The diphenylmethoxyethane is then subjected to a nucleophilic substitution reaction with azepane under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-(Diphenylmethoxy)ethyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azepane ring, where halogenated reagents can replace hydrogen atoms, forming halogenated derivatives.
Hydrolysis: The ether linkage in the compound can be hydrolyzed under acidic or basic conditions to yield diphenylmethanol and the corresponding azepane derivative.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine).
Scientific Research Applications
1-[2-(Diphenylmethoxy)ethyl]azepane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Diphenylmethoxy)ethyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethoxy group can engage in hydrophobic interactions with target proteins, while the azepane ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-[2-(Diphenylmethoxy)ethyl]azepane can be compared with other similar compounds, such as:
1-[2-(Diphenylmethoxy)ethyl]homopiperazine: This compound has a similar structure but contains a homopiperazine ring instead of an azepane ring. The presence of the homopiperazine ring can lead to different chemical and biological properties.
1-[2-(Diphenylmethoxy)ethyl]piperidine: This compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The smaller ring size can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its seven-membered azepane ring, which provides distinct steric and electronic properties compared to its six-membered counterparts.
Properties
CAS No. |
71783-84-1 |
|---|---|
Molecular Formula |
C21H27NO |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-(2-benzhydryloxyethyl)azepane |
InChI |
InChI=1S/C21H27NO/c1-2-10-16-22(15-9-1)17-18-23-21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21H,1-2,9-10,15-18H2 |
InChI Key |
FHQDDQMVUNFPPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
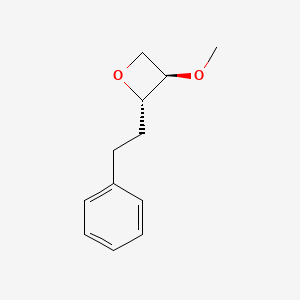

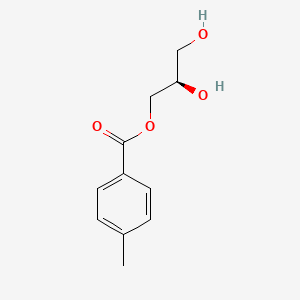

![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
